3-(4-{[4-(4-Phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrazine-2-carbonitrile
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Overview
Description
3-(4-{[4-(4-Phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrazine-2-carbonitrile is a complex organic compound that features a piperazine and piperidine moiety linked through a but-2-yn-1-yl group, with a pyrazine-2-carbonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[4-(4-Phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrazine-2-carbonitrile typically involves multi-step organic reactions The process begins with the preparation of the piperazine and piperidine intermediates, which are then linked through a but-2-yn-1-yl groupCommon reagents used in these reactions include sodium cyanoborohydride, methanol, and various substituted aromatic aldehydes .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-{[4-(4-Phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and piperidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(4-{[4-(4-Phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-{[4-(4-Phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain . This inhibition can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease. The compound may also interact with other receptors and enzymes, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a piperazine moiety and is studied for its acetylcholinesterase inhibitory activity.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Another compound with a piperazine moiety, known for its antimicrobial activity.
Uniqueness
3-(4-{[4-(4-Phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrazine-2-carbonitrile is unique due to its specific structural features, which confer distinct biological activities. Its combination of piperazine, piperidine, and pyrazine-2-carbonitrile moieties makes it a versatile compound for various applications in medicinal chemistry and beyond.
Properties
IUPAC Name |
3-[4-[4-(4-phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O/c25-20-23-24(27-11-10-26-23)30-13-8-22(9-14-30)31-19-5-4-12-28-15-17-29(18-16-28)21-6-2-1-3-7-21/h1-3,6-7,10-11,22H,8-9,12-19H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEYVEHIBLOVNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OCC#CCN2CCN(CC2)C3=CC=CC=C3)C4=NC=CN=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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